2-Phenyl-1H-benzoimidazol-5-ylamine 2-Phenyl-1H-benzoimidazol-5-ylamine
Brand Name: Vulcanchem
CAS No.: 1767-25-5
VCID: VC21252878
InChI: InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
SMILES: C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N
Molecular Formula: C13H11N3
Molecular Weight: 209.25 g/mol

2-Phenyl-1H-benzoimidazol-5-ylamine

CAS No.: 1767-25-5

Cat. No.: VC21252878

Molecular Formula: C13H11N3

Molecular Weight: 209.25 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1H-benzoimidazol-5-ylamine - 1767-25-5

Specification

CAS No. 1767-25-5
Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
IUPAC Name 2-phenyl-3H-benzimidazol-5-amine
Standard InChI InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
Standard InChI Key NEWWXWMKZVSLFT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N

Introduction

Chemical Properties and Structure

Molecular Structure and Identity

2-Phenyl-1H-benzoimidazol-5-ylamine has the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol. The compound consists of a fused benzene and imidazole ring system (benzimidazole core) with a phenyl group attached at the 2-position and an amino group at the 5-position. This structural arrangement contributes to the compound's specific physicochemical properties and biological activities.

The benzimidazole core contains nitrogen atoms in the imidazole ring, which contribute to the compound's basicity and hydrogen-bonding capabilities. The presence of the amino group at the 5-position further enhances these properties, providing additional sites for hydrogen bonding and potential interactions with biological targets.

Related Compounds and Derivatives

2-Phenyl-1H-benzoimidazol-5-ylamine exists in various forms, including its hydrochloride salt (CAS No. 1185070-60-3). The hydrochloride salt has the molecular formula C13H12ClN3 and a molecular weight of 245.71 g/mol. This salt form typically offers improved water solubility compared to the free base, which can be advantageous for certain applications, particularly in pharmaceutical formulations.

A closely related compound is 2-Phenyl-1H-benzimidazole (CAS No. 716-79-0), which lacks the amino group at the 5-position. This compound has the molecular formula C13H9N2 and a molecular weight of 193.22 g/mol . The comparison between these compounds highlights the impact of the amino group on physicochemical properties and biological activities.

Physicochemical Properties Comparison

Table 1 presents a comparative analysis of the physicochemical properties of 2-Phenyl-1H-benzoimidazol-5-ylamine and its related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Features
2-Phenyl-1H-benzoimidazol-5-ylamineC13H11N3209.251767-25-5Phenyl at 2-position, amino at 5-position
2-Phenyl-1H-benzoimidazol-5-ylamine hydrochlorideC13H12ClN3245.711185070-60-3Hydrochloride salt form, improved water solubility
2-Phenyl-1H-benzimidazoleC13H9N2193.22716-79-0Lacks amino group at 5-position

These structural variations significantly influence the compounds' physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capabilities, which in turn affect their biological activities and potential applications .

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine typically involves condensation reactions between appropriate precursors. The general method for synthesizing benzimidazoles, which can be adapted for this compound, involves the condensation of 1,2-phenylenediamine with carboxaldehydes, carboxylic acids, or their derivatives under strong acidic conditions and high temperatures .

A common synthetic approach for benzimidazoles involves the reaction of appropriately substituted 1,2-phenylenediamines with carboxylic acids or their derivatives. For 2-Phenyl-1H-benzoimidazol-5-ylamine, this would typically involve a suitably substituted diamine precursor that already contains the amino group at what will become the 5-position of the final product, reacting with benzoic acid or a derivative to introduce the phenyl group at the 2-position .

Optimized Synthesis Procedures

Recent advances in synthetic methodologies have led to optimized procedures for benzimidazole synthesis. One such method uses ammonium salts as reagents for the condensation reaction. Specifically, NH4Cl (4 mol) has been shown to produce 2-phenyl-1H-benzo[d]imidazole with a 94% yield in 4 hours under mild conditions . This approach can be modified to synthesize 2-Phenyl-1H-benzoimidazol-5-ylamine by using appropriately substituted starting materials.

The synthesis of N-alkylated derivatives of benzimidazoles has also been reported, demonstrating the versatility of this scaffold for structural modifications. These N-alkylated derivatives exhibit enhanced lipophilicity, which can improve cell membrane penetration—a crucial factor for potential therapeutic agents .

Characterization Techniques

The characterization of 2-Phenyl-1H-benzoimidazol-5-ylamine and its derivatives typically employs several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon atoms in the molecule, confirming the structure.

  • Fourier Transform Infrared (FTIR) spectroscopy: Identifies specific functional groups, particularly the N-H stretching vibrations of the amino group and the imidazole N-H.

  • Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): Confirm the molecular weight and provide information about fragmentation patterns, aiding in structural elucidation.

These analytical techniques together provide comprehensive structural confirmation and purity assessment of the synthesized compounds .

Biological Activities

Antimicrobial Properties

Benzimidazole derivatives, including those structurally related to 2-Phenyl-1H-benzoimidazol-5-ylamine, have demonstrated significant antimicrobial activities against various bacterial and fungal strains. These compounds can inhibit the growth of pathogens by interfering with essential biochemical processes.

Recent studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown promising antibacterial activities. For instance, compound 2g (an N-alkylated derivative with a heptyl group) exhibited significant inhibition at minimal inhibitory concentration (MIC) values of 8, 4, and 4 μg/mL against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus, respectively .

The antifungal activities of several benzimidazole derivatives have also been evaluated, with compounds such as 1b, 1c, 2e, and 2g showing moderate activities against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains . While specific data on the antifungal activity of 2-Phenyl-1H-benzoimidazol-5-ylamine itself is limited, its structural similarity to these active derivatives suggests potential antifungal properties.

Anticancer Properties

The anticancer potential of benzimidazoles represents an area of active research. Compounds in this class have been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth. The structural modifications, such as the addition of a phenyl group at the 2-position, can enhance these activities by improving the compound's ability to interact with cellular targets.

Studies on N-alkylated derivatives have provided insights into structure-activity relationships affecting anticancer properties. For the MDA-MB-231 breast cancer cell line, compounds with phenyl at position 2 of the benzimidazole ring (compounds 1a-1g) showed a linear increase in anticancer effects as the N-alkyl chain length increased from methyl to pentyl (IC50 values decreasing from approximately 100 μM to 21.93 μM), followed by a slight decrease in activity with longer chains .

For p-methoxy substituted analogs (compounds 2a-2g), compound 2g (with a heptyl group attached to N-1) was the most effective, with an IC50 value of 16.38 μM, followed by compound 2d (with a butyl group) at 29.39 μM . These findings demonstrate that both N-alkylation and substitution on the phenyl ring significantly impact the compound's antiproliferative activity.

Structure-Activity Relationships

The biological activities of 2-Phenyl-1H-benzoimidazol-5-ylamine and its derivatives are significantly influenced by their structural features. Key structure-activity relationships include:

  • The benzimidazole core provides a scaffold that can interact with various biological targets.

  • The phenyl group at the 2-position enhances lipophilicity and potential interactions with hydrophobic binding sites.

  • The amino group at the 5-position introduces hydrogen bonding capabilities and can serve as a site for further modifications.

  • N-alkylation improves lipophilicity and membrane penetration, enhancing bioavailability and potentially increasing activity .

Table 2 summarizes the antiproliferative activities of selected N-alkylated benzimidazole derivatives against the MDA-MB-231 breast cancer cell line:

CompoundN-Alkyl GroupIC50 (μM)Structural Features
1aMethyl~100Phenyl at position 2
1ePentyl21.93Phenyl at position 2
1gHeptyl33.10Phenyl at position 2
2gHeptyl16.38p-Methoxy phenyl at position 2
2dButyl29.39p-Methoxy phenyl at position 2

This data illustrates how structural modifications significantly impact antiproliferative activity, providing valuable insights for rational drug design .

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